molecular formula C13H28O2Si B15203336 7-((tert-Butyldimethylsilyl)oxy)heptanal

7-((tert-Butyldimethylsilyl)oxy)heptanal

Cat. No.: B15203336
M. Wt: 244.44 g/mol
InChI Key: VVYMNRDPQIEHLM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

7-((tert-Butyldimethylsilyl)oxy)heptanal can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Tetrabutylammonium fluoride (TBAF), acidic conditions (e.g., hydrochloric acid)

Major Products Formed

    Oxidation: 7-((tert-Butyldimethylsilyl)oxy)heptanoic acid

    Reduction: 7-((tert-Butyldimethylsilyl)oxy)heptanol

    Substitution: Heptanal and tert-butyldimethylsilanol

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    7-((tert-Butyldiphenylsilyl)oxy)heptanal: Similar protecting group but with diphenyl groups instead of dimethyl groups.

    7-((Trimethylsilyl)oxy)heptanal: Uses a smaller trimethylsilyl group for protection.

    7-((Triisopropylsilyl)oxy)heptanal: Uses a bulkier triisopropylsilyl group for protection.

Uniqueness

7-((tert-Butyldimethylsilyl)oxy)heptanal is unique due to the balance it offers between steric protection and ease of deprotection. The tert-butyldimethylsilyl group is bulky enough to provide effective protection but can be removed under relatively mild conditions compared to other silyl protecting groups .

Properties

Molecular Formula

C13H28O2Si

Molecular Weight

244.44 g/mol

IUPAC Name

7-[tert-butyl(dimethyl)silyl]oxyheptanal

InChI

InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-12-10-8-6-7-9-11-14/h11H,6-10,12H2,1-5H3

InChI Key

VVYMNRDPQIEHLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCC=O

Origin of Product

United States

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